molecular formula C11H20O B14519930 2-Methyldeca-4,9-dien-2-ol CAS No. 62509-11-9

2-Methyldeca-4,9-dien-2-ol

Cat. No.: B14519930
CAS No.: 62509-11-9
M. Wt: 168.28 g/mol
InChI Key: GXPPCPOPHLWDIA-UHFFFAOYSA-N
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Description

2-Methyldeca-4,9-dien-2-ol is a chemical compound featuring a dienyl diol structure, making it a valuable intermediate in synthetic organic chemistry. Compounds of this structural class have been identified as relevant in specialized research areas. For instance, structurally similar dienyl diols are studied as synthetic intermediates that can be accessed via base-induced sulfoxide-sulfenate rearrangements of 2-sulfinyl dienes . Furthermore, closely related compounds, such as homologs of (2Z,6Z)-7-methyl-3-propyldeca-2,6-dien-1-ol, have been identified and synthesized as sex pheromones or pheromone homologs for insects like the codling moth ( Laspeyresia promonella ), highlighting the potential application of this compound class in entomology and agrochemical research . This product is intended for use as a reference standard and building block in laboratory research only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should handle this material with appropriate care and safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62509-11-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyldeca-4,9-dien-2-ol

InChI

InChI=1S/C11H20O/c1-4-5-6-7-8-9-10-11(2,3)12/h4,8-9,12H,1,5-7,10H2,2-3H3

InChI Key

GXPPCPOPHLWDIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=CCCCC=C)O

Origin of Product

United States

Synthesis of 2 Methyldeca 4,9 Dien 2 Ol

While a specific, documented synthesis of 2-Methyldeca-4,9-dien-2-ol is not readily found, a highly plausible and common method for its preparation would involve the nucleophilic addition of a methyl organometallic reagent to a suitable decadienone precursor. The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. masterorganicchemistry.comresearchgate.net

A likely synthetic pathway would be the reaction of methylmagnesium bromide (CH₃MgBr) with a decadienone, such as deca-4,9-dien-2-one. The general mechanism for such a reaction involves the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. dalalinstitute.comoregonstate.edu This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.

Proposed Reaction Scheme:

Generated code

The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the Grignard reagent. researchgate.net The reaction conditions, such as temperature, would need to be controlled to minimize side reactions, which can be prevalent in reactions involving unsaturated carbonyl compounds. acs.orgiwu.edu For instance, 1,4-conjugate addition is a potential competing reaction pathway with α,β-unsaturated ketones. rug.nl

Properties of 2 Methyldeca 4,9 Dien 2 Ol

Specific, experimentally determined physicochemical properties for 2-Methyldeca-4,9-dien-2-ol are not available in common chemical databases. However, we can infer its general properties based on its structure and comparison with similar C11 alcohols. ontosight.aiacmechem.com

Inferred Physicochemical Properties:

PropertyInferred Value/Description
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
Appearance Likely a colorless to pale yellow liquid at room temperature.
Boiling Point Estimated to be in the range of similar C11 alcohols, likely above 200°C at atmospheric pressure.
Solubility Expected to have low solubility in water and good solubility in common organic solvents.
Spectral Data ¹H NMR: Would show signals for the methyl protons, methylene (B1212753) protons, vinyl protons, and the hydroxyl proton. The chemical shifts of the vinyl protons would be indicative of the double bond positions. ¹³C NMR: Would exhibit signals for the eleven carbon atoms, including the quaternary carbon of the alcohol and the sp² carbons of the double bonds. IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol group would be expected around 3300-3600 cm⁻¹, along with C-H and C=C stretching vibrations.

Research Applications and Future Directions

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.com It involves breaking down the target molecule into progressively simpler structures, ultimately leading to commercially available starting materials. numberanalytics.comlkouniv.ac.in

For this compound, the most logical initial disconnection is at the tertiary alcohol moiety. This C-C bond cleavage points to a nucleophilic addition of an organometallic reagent to a ketone. Two primary pathways emerge from this disconnection:

Pathway A: Disconnection of one of the methyl-carbon bonds suggests the addition of a methyl organometallic reagent (e.g., methyl lithium or methylmagnesium bromide) to a dienyl ketone precursor, (4E)-deca-4,9-dien-2-one.

Pathway B: A more common disconnection breaks the bond between the alcohol carbon (C-2) and the adjacent carbon of the dienyl chain (C-3). This suggests the reaction of a C7-dienyl organometallic species, such as hepta-3,8-dienylmagnesium bromide, with a simple ketone like acetone (B3395972). This is often a preferred route due to the ready availability of the ketone.

Further disconnection of the dienyl fragment is necessary to identify simpler starting materials. For instance, the hepta-3,8-dienyl precursor can be disconnected at the C4=C5 double bond. This suggests its formation via a Wittig reaction, Horner-Wadsworth-Emmons (HWE) olefination, or a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. These disconnections ultimately lead back to simple, small-molecule building blocks.

Key strategic considerations include:

Control of Olefin Geometry: Establishing the correct geometry (E or Z) of the double bonds is critical. This is often achieved by selecting a specific reaction known to favor one isomer over the other. For example, the Horner-Wadsworth-Emmons reaction typically yields E-alkenes, while certain conditions for the Wittig reaction can favor Z-alkenes. mdpi.com

Building Block Strategy: The carbon skeleton can be assembled by coupling smaller, functionalized building blocks. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the precise formation of C-C bonds between unsaturated fragments. Olefin metathesis is another modern technique for forming double bonds. nih.gov

Total Synthesis Approaches to this compound and Related Dienols

While the specific total synthesis of this compound is not extensively documented in dedicated literature, the synthesis of related dienols and polyols is well-established, providing a clear blueprint for its construction. chinesechemsoc.orgresearchgate.net These syntheses often serve as testing grounds for new methodologies or as part of the assembly of more complex natural products. acs.org

In the context of polyol and polyunsaturated alcohol synthesis, both linear and convergent strategies are employed. nih.govrsc.org

Convergent Approach: A more efficient convergent strategy would involve the separate synthesis of key intermediates. fiveable.me For instance, one pathway could prepare an organometallic derivative of 1,6-heptadiene. Independently, a suitable ketone is prepared. The final step of the synthesis would be the coupling of these two fragments. This strategy maximizes efficiency by allowing for the optimization of each fragment's synthesis separately before the crucial coupling step. wikipedia.org

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis The target molecule is assembled in a stepwise, sequential manner from a single starting material. chemistnotes.comConceptually straightforward to plan.Overall yield can be very low over many steps; a failure at any step compromises the entire synthesis. wikipedia.org
Convergent Synthesis Key fragments are synthesized independently and then combined at a late stage to form the final product. chemistnotes.comHigher overall efficiency and yield; allows for parallel synthesis of fragments; easier purification of intermediates. wikipedia.orgfiveable.meMay require more complex planning to ensure fragments will couple effectively.

Achieving high stereoselectivity is a central goal in modern organic synthesis. mdpi.com For dienyl alcohols, this primarily concerns the geometric configuration of the carbon-carbon double bonds. rsc.org

Several powerful methods are available for the stereoselective construction of dienes:

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The HWE reaction is a widely used method that typically provides excellent selectivity for (E)-alkenes. The Wittig reaction's selectivity can be tuned: stabilized ylides generally give (E)-alkenes, whereas non-stabilized ylides under salt-free conditions tend to produce (Z)-alkenes.

Transition-Metal Catalysis: Cross-coupling reactions catalyzed by palladium or other transition metals, such as the Suzuki, Heck, and Stille reactions, are exceptionally effective for forming dienes. chinesechemsoc.org These reactions typically proceed with retention of the double bond geometry of the starting alkenyl partners, allowing for the synthesis of stereochemically defined dienes.

Ring-Closing Metathesis (RCM): An alternative strategy involves forming a cyclic diene via RCM, followed by a ring-opening reaction. This can provide access to specific diene isomers that may be difficult to obtain through other means. nih.gov

Specific Reaction Modalities in Dienol Synthesis

The construction of dienols like this compound employs a range of specific and reliable chemical reactions.

Organometallic Additions to Carbonyls: The formation of the tertiary alcohol is most directly achieved by the addition of an organolithium or Grignard reagent to a ketone or ester. The reaction of a pre-formed (4E)-hepta-4,8-dienylmagnesium bromide with acetone is a textbook example of a Grignard reaction to furnish the target dienol skeleton.

Olefination Reactions: To construct the diene system within a precursor, olefination reactions are essential. For instance, a Horner-Wadsworth-Emmons reaction between an appropriate phosphonate (B1237965) ylide and an α,β-unsaturated aldehyde can establish a 1,3-diene with high E,E-stereoselectivity. mdpi.com

Allylation Reactions: Modern catalytic methods, such as copper-catalyzed carboboration of dienylboronates, can generate functionalized homoallylic alcohols which are valuable intermediates for polyketide and polyol synthesis. rsc.org

Rearrangement Reactions: Sigmatropic rearrangements, such as the Claisen rearrangement of a dienol ether, can be used to form C-C bonds and set stereocenters while constructing the carbon backbone, as demonstrated in the synthesis of complex unsaturated aldehydes. rsc.orgrsc.org

The following table summarizes key reactions and their application in dienol synthesis.

Reaction TypeDescriptionApplication in Dienol SynthesisStereochemical Outcome
Grignard Reaction Addition of an organomagnesium halide (R-MgX) to a ketone or aldehyde. ontosight.aiFormation of the tertiary alcohol by reacting a dienyl Grignard reagent with a ketone (e.g., acetone).Generally non-stereoselective unless chiral auxiliaries are used.
Horner-Wadsworth-Emmons Reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene. mdpi.comCreation of a C=C bond within the dienyl chain, often to form a conjugated system.Highly selective for (E)-alkenes.
Suzuki Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. rsc.orgCoupling of an alkenyl boronic acid with an alkenyl halide to form the diene system.Retention of double bond geometry from starting materials.
Olefin Metathesis A reaction that involves the redistribution of alkene bonds. nih.govCan be used in a ring-closing/ring-opening sequence or cross-metathesis to build the polyene chain.Selectivity depends on the catalyst and substrates used.

Olefin Metathesis in Unsaturated Alcohol Construction (e.g., Ring-Opening Cross-Metathesis, RCM, ADMET)

Olefin metathesis, a Nobel prize-winning reaction, has become a powerful tool for the formation of carbon-carbon double bonds. wikipedia.org Several variants of this reaction are instrumental in the synthesis of unsaturated alcohols.

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that can be used to synthesize linear polymers containing precisely placed functional groups, including alcohols. acs.orgacs.org This method involves the metathesis of α,ω-dienes, which produces a polymer and a small, volatile alkene like ethylene, driving the reaction forward. utc.edu The development of catalysts, such as the Grubbs' ruthenium benzylidene complexes, that are tolerant to functional groups like hydroxyls has been crucial for this application. acs.orgharvard.edu These catalysts allow for the direct polymerization of dienes containing primary, secondary, or tertiary alcohol groups without the need for protecting groups. acs.orgacs.org For instance, the ADMET polymerization of alcohol-functionalized dienes has been successfully used to create unsaturated polyalcohols. researchgate.net

Ring-Closing Metathesis (RCM) is an intramolecular version of the reaction used to form cyclic alkenes from acyclic dienes. utc.edu This strategy has been extensively applied to the synthesis of functionalized carbo- and heterocyclic compounds, including highly substituted cyclopentenols. doi.orgnih.gov The success and rate of RCM can be significantly influenced by substituents on the diene chain. doi.org For example, the RCM of acyclic 1,6-dienols to form five-membered rings is sensitive to substitution patterns, but provides a direct route to cyclic alcohol scaffolds that can be precursors to more complex molecules. doi.orgnih.gov

Ring-Opening Cross-Metathesis (ROCM) involves the reaction of a cyclic olefin with an acyclic olefin to produce a linear, functionalized diene. utc.educaltech.edu This method is effective for generating dienes with specific end-groups. The reactivity in ROCM depends on the ring strain of the cycloalkene and the nature of the acyclic cross-partner. caltech.edu While less strained rings like cyclopentene (B43876) and cyclohexene (B86901) can be challenging substrates, the use of electron-deficient cross-partners can facilitate the reaction, providing access to functionalized dienol structures. caltech.edu

Table 1: Examples of Olefin Metathesis in Unsaturated Alcohol Synthesis

Reaction Type Catalyst (mol%) Substrate(s) Product Type Yield (%) Reference
RCM Grubbs' Catalyst (6%) 1,6-Dienol Cyclopentenol 79-100% doi.org
RCM Grubbs' Catalyst (10-15%) Allylic Acrylate α,β-Unsaturated γ-Lactone 72% nih.gov
Cross-Metathesis Ru Complex 2 (5 mol%) Allyl Cyanide, Pent-4-en-1-ol Unsaturated Amino Alcohol Precursor High acs.org
ROCM Ru-NHC Catalyst Cyclopentene, Methyl Acrylate Symmetrically Capped Diene Moderate caltech.edu
ADMET Grubbs' Ru Catalyst Alcohol-functionalized Diene Unsaturated Polyalcohol N/A acs.org

Coupling Reactions (e.g., Suzuki Cross-Coupling, Grignard Reactions) in Dienyl Alkene and Alcohol Formation

Suzuki Cross-Coupling Reaction The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. wikipedia.orgnih.gov This reaction is exceptionally versatile for creating conjugated diene systems with high regio- and stereoselectivity. nih.govnih.gov The synthesis of dienyl structures can be achieved by coupling a vinyl-boron species with a vinyl halide. nih.gov The reaction conditions are generally mild, tolerate a wide variety of functional groups, and the configurations of the double bonds in both the organoboron reagent and the halide are typically retained in the final product. wikipedia.orgnih.gov This method allows for the stepwise construction of complex dienes, which can then be converted to the corresponding alcohols. mdpi.com

Table 2: Suzuki-Miyaura Coupling for Diene Synthesis

Organoboron Species Coupling Partner Catalyst Base Product Type Yield Reference
Alkenyltrifluoroborate 1,1-Dibromoalkene Pd(PPh₃)₄ Cs₂CO₃ Trisubstituted Conjugated Diene Excellent nih.gov
Arylboronic Acid Haloarene Pd(OAc)₂ Aqueous Na₂CO₃ Biaryl High nih.gov
Dienyl Boronate Indolyl Triflates Palladium(II) Catalyst Aqueous K₂CO₃ Indolyl Functionalized Diene Good mdpi.com

Grignard Reactions The Grignard reaction is a cornerstone of alcohol synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.compressbooks.pub This reaction is a highly effective method for forming new carbon-carbon bonds and simultaneously generating an alcohol. pressbooks.pub To synthesize a tertiary alcohol like this compound, a ketone can be treated with a Grignard reagent. For example, reacting a dienyl Grignard reagent with acetone would yield a tertiary alcohol with a dienyl substituent. pressbooks.pubpressbooks.pub Alternatively, an ester can be treated with two equivalents of a Grignard reagent to produce a tertiary alcohol where two identical groups are introduced from the Grignard reagent. masterorganicchemistry.com The reaction first involves nucleophilic addition to the carbonyl, followed by elimination of the alkoxy group to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com

For the specific synthesis of this compound, one could envision reacting methyl hept-3,8-dienoate with an excess of methylmagnesium bromide. Another route involves the reaction of hepta-2,7-dien-6-one with methylmagnesium bromide. The reaction of 2-(1,3-butadienyl)magnesium chloride with ketones has been shown to produce 1,3-dienyl alcohols. researchgate.net

Rearrangement Reactions (e.g., Sulfoxide-Sulfenate Rearrangements, Claisen-Cope Rearrangements) in Dienol Scaffolds

Sigmatropic rearrangements are powerful, concerted reactions that allow for significant structural reorganization under thermal or catalytic conditions, providing access to complex dienol scaffolds.

Sulfoxide-Sulfenate Rearrangements The acs.orgnih.gov-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates is a reversible process that can be exploited for the synthesis of allylic alcohols. researchgate.net In the presence of a thiophilic agent, the intermediate sulfenate is trapped, leading to the formation of an alcohol. researchgate.net Recent studies have examined the base-induced acs.orgnih.gov-sigmatropic rearrangement of enantiopure 2-sulfinyl dienes. nih.govacs.org This process proceeds via the deprotonation of the 2-sulfinyl diene to form a bis-allylic sulfoxide (B87167) anion, which, after rearrangement and workup, yields enantioenriched dienyl diols. nih.govacs.org The stereochemistry of the final product is controlled by the sulfoxide group, and the presence of a terminal allylic alcohol in the starting material has been found to be critical for achieving high regioselectivity and enantioselectivity. nih.govacs.org

Claisen and Cope Rearrangements The Claisen and Cope rearrangements are both nih.govnih.gov-sigmatropic reactions that are fundamental in organic synthesis for C-C bond formation. masterorganicchemistry.comwikipedia.org The Cope rearrangement involves the thermal reorganization of a 1,5-diene. researchgate.net A synthetically useful variant is the oxy-Cope rearrangement, where a 1,5-dien-3-ol rearranges upon heating, often facilitated by a base, to form a δ,ε-unsaturated aldehyde or ketone. nih.gov

The Claisen rearrangement involves an allyl vinyl ether, which rearranges upon heating to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The Johnson-Claisen and Ireland-Claisen are well-known variations that provide access to γ,δ-unsaturated esters and carboxylic acids, respectively. wikipedia.org Sequential Claisen and Cope rearrangements have been used to synthesize complex unsaturated aldehydes from dienol precursors. rsc.org Furthermore, an indium-mediated 2-oxonia Cope rearrangement has been described for the isomerization of 1,4-dienols to their thermodynamically more stable 1,3-dienol isomers. nih.gov

Functional Group Transformations and Stereocontrol in Dienyl Alcohol Synthesis

Achieving stereocontrol—the ability to selectively form one stereoisomer over others—is a primary goal in modern organic synthesis. In the context of dienyl alcohols, this involves controlling the geometry of the double bonds (E/Z) and the configuration of any stereocenters, such as the carbon bearing the hydroxyl group.

Stereocontrol can be exerted at various stages of a synthetic sequence. For example, during Suzuki couplings, the stereochemistry of the reacting alkenes is generally retained in the product. wikipedia.orgnih.gov In Grignard additions to ketones containing existing stereocenters, the approach of the nucleophile can be directed by steric or electronic factors within the substrate, leading to diastereoselective alcohol formation. psu.edu

Rearrangement reactions are particularly notable for their ability to transfer chirality. The chair-like transition state of the Claisen rearrangement allows for the efficient transfer of stereochemical information from the starting material to the product. organic-chemistry.org Similarly, the sulfoxide-sulfenate rearrangement can use the chirality of the sulfoxide group to set the stereochemistry of the resulting dienyl diol with high enantioselectivity. nih.govacs.org

Asymmetric catalysis offers another powerful approach. For instance, a chiral-at-ruthenium complex has been used to catalyze the asymmetric ring-opening/cross-metathesis of certain cyclobutenes to produce 1,2-anti-diols with high enantioselectivity. nih.gov Functional group transformations are also key. The reduction of a ketone to an alcohol using reagents like sodium borohydride (B1222165) or the oxidation of an alcohol to a ketone are fundamental steps that are often integrated into longer synthetic sequences for dienols. researchgate.netakshatrathi.com The stereoselective synthesis of 1,3-diol skeletons, which are related to dienol structures, can be achieved through methods like intramolecular hydrosilylation of allylic alcohols. acs.org

Table 3: Strategies for Stereocontrol in Dienyl Alcohol Synthesis

Method Reaction Type Key Feature Stereochemical Outcome Reference
Sulfoxide-Mediated Rearrangement acs.orgnih.gov-Sigmatropic Rearrangement Chiral sulfoxide group directs the reaction. High enantioselectivity (e.g., 90:10-95:5 e.r.). nih.govacs.org
Claisen Rearrangement nih.govnih.gov-Sigmatropic Rearrangement A chair-like transition state transfers chirality. High optical purity in products from chiral substrates. organic-chemistry.org
Asymmetric Metathesis Ring-Opening Cross-Metathesis Chiral ruthenium catalyst. Enantioselective formation of 1,2-anti-diols. nih.gov
Suzuki Coupling Cross-Coupling Retention of double bond geometry. Stereospecific retention of E/Z configuration. wikipedia.orgnih.gov
Substrate-Directed Addition Grignard Reaction Nucleophilic attack is directed by existing stereocenters. Diastereoselective alcohol formation. psu.edu

Intramolecular and Intermolecular Cycloaddition Reactions (e.g., Diels-Alder) of Decadiene Systems

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings with high stereocontrol. wikipedia.orgebsco.comorganic-chemistry.org In the context of decadiene systems, both intramolecular and intermolecular variants are of significant interest.

The mechanism of the Diels-Alder reaction is concerted, meaning that the new carbon-carbon bonds are formed simultaneously. wikipedia.org Theoretical studies using Density Functional Theory (DFT) have provided detailed insights into the transition states of these reactions. pku.edu.cnacs.org For instance, in the cycloaddition of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD), several competing pathways have been computationally investigated, including stepwise and concerted mechanisms. pku.edu.cn The feasibility of these pathways is influenced by the electronic nature of the reactants and the substitution patterns. pku.edu.cnmdpi.com

Transition metal catalysis can alter the reaction mechanism from a concerted to a stepwise process. For example, nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes proceed through a multistep mechanism, which allows for reactions that are not feasible under thermal conditions. williams.edu These metal-catalyzed reactions are often less sensitive to the electronic properties of the substrates. williams.edu DFT calculations on nickel-catalyzed [4+4+2] cycloadditions of dienes and alkynes indicate that the reaction proceeds via oxidative cyclization of the dienes to form a nine-membered ring intermediate, which then undergoes alkyne insertion. acs.org

The reactivity and selectivity of cycloaddition reactions involving dienyl alcohols are influenced by several factors, including the nature of the tether in intramolecular reactions and the use of catalysts. The presence of a hydroxyl group can be crucial for both high reactivity and selectivity. mpg.de

In boron-tethered intramolecular Diels-Alder reactions, the tether length and the substitution pattern of the dienyl alcohol significantly affect the efficiency and diastereoselectivity of the reaction. scholaris.ca The use of a chiral imidodiphosphoric acid as a catalyst in the reaction of salicylaldehydes with dienyl alcohols leads to the formation of transient ortho-quinone methide intermediates, which undergo intramolecular [4+2] cycloaddition to yield highly functionalized chromanes with excellent diastereo- and enantioselectivity. mpg.de The confined chiral pocket of the catalyst is key to achieving this high level of stereocontrol. mpg.de

Furthermore, the stereochemistry of the diene is often conserved in transition metal-catalyzed cycloadditions, as demonstrated in nickel(0)-catalyzed reactions where the geometry of the diene is maintained in the cycloadduct. williams.edu The regioselectivity and stereoselectivity of these reactions can be controlled by the choice of ligands and the reaction conditions. acs.orgnih.gov

Table 1: Factors Influencing Reactivity and Selectivity in Dienyl Alcohol Cycloadditions

FactorInfluenceExample
Catalyst Can alter mechanism and enhance stereoselectivity. williams.edumpg.deChiral imidodiphosphoric acid in intramolecular [4+2] cycloadditions. mpg.de
Tether Length Affects efficiency and diastereoselectivity in intramolecular reactions. scholaris.caBoron-tethered Diels-Alder reactions. scholaris.ca
Diene Geometry Stereochemistry of the diene is often conserved in the product. williams.eduNickel(0)-catalyzed intramolecular [4+2] cycloadditions. williams.edu
Substituents Electronic nature of substituents influences reactivity. pku.edu.cnmdpi.comElectron-withdrawing or -donating groups on the diene or dienophile. wikipedia.orgorganic-chemistry.org
Solvent Can influence reaction rates and selectivity.The use of cyclohexane (B81311) can increase the enantiomeric ratio in certain cycloadditions. mpg.de

Rearrangement Reactions of Dienyl Alcohol Structures

Dienyl alcohol structures can undergo a variety of rearrangement reactions, leading to diverse and often complex molecular frameworks. acs.orgmvpsvktcollege.ac.insolubilityofthings.com These transformations can be induced by bases, or catalyzed by transition metals.

A notable example of a base-induced rearrangement is the x-mol.comacs.org-sigmatropic rearrangement of 2-sulfinyl dienes. x-mol.comacs.orgcsic.esnih.govresearchgate.net This reaction proceeds through the deprotonation of the sulfinyl diene to form a bis-allylic sulfoxide anion intermediate. acs.orgnih.govresearchgate.net Subsequent protonation and rearrangement lead to the formation of enantioenriched dienyl diols. x-mol.comacs.orgcsic.esnih.gov The presence of a terminal allylic alcohol has been found to be crucial for achieving high regioselectivity and enantioselectivity in this transformation, with the sulfoxide group acting as the primary element of stereocontrol. acs.orgnih.govresearchgate.net

The mechanism involves the reversible Mislow–Braverman–Evans rearrangement, where an allylic sulfoxide rearranges to an allylic sulfenate ester. researchgate.net This tandem process has been applied both intramolecularly for the synthesis of dihydropyrans and tetrahydropyridinols, and intermolecularly for the synthesis of acyclic 2-ene-1,4-diols and related compounds with a high degree of stereocontrol. acs.org

Transition metals are effective catalysts for the rearrangement of propargylic and allenic alcohols to form dienols and other valuable products. snnu.edu.cnrsc.orgnih.gov Ruthenium and copper complexes, for instance, can catalyze the propargylic substitution reactions of terminal propargylic alcohols via the formation of allenylidene intermediates. snnu.edu.cn

The Meyer-Schuster and Rupe rearrangements are classic examples of acid-catalyzed transformations of propargylic alcohols into α,β-unsaturated carbonyl compounds. rsc.org However, transition metal catalysts offer alternative pathways with distinct selectivities. For example, palladium(II) catalysts can promote the oxidative rearrangement of propargylic acetates. researchgate.net Depending on the reaction pathway, this can lead to either [2+2] or [4+2] cycloadducts when reacted with a suitable partner like C60 fullerene. researchgate.net The mechanism can involve rearrangement to an allenol ester followed by cycloaddition, or rearrangement to a 1,3-dienyl ester followed by cycloaddition. researchgate.net

Furthermore, copper-catalyzed aza-Claisen rearrangements of propargylic amines, generated in situ from propargylic acetates and anilines, can lead to the synthesis of 2,3-disubstituted indoles. mdpi.com

Other Advanced Transformations of the Dienyl Alcohol Moiety

Beyond cycloadditions and rearrangements, the dienyl alcohol moiety can participate in a range of other advanced chemical transformations, expanding its synthetic utility.

Rhodium(III)-catalyzed diastereoselective 3,4-amino oxygenation and diamination of 1,3-dienes have been developed using various nucleophiles. nih.gov This method allows for the selective installation of valuable functional groups, such as unprotected β-amino alcohols, across the diene system. nih.gov The use of a non-nucleophilic solvent like hexafluoroisopropanol is key to expanding the scope of compatible nucleophiles. nih.gov

Ruthenium-catalyzed transfer hydrogenation provides a method for the intermolecular hydroacylation of dienes using alcohols or aldehydes. acs.org This reaction couples various acyclic dienes with benzylic and aliphatic alcohols to produce β,γ-unsaturated ketones with complete branch regioselectivity. acs.org

Palladium-catalyzed intermolecular hydrophosphinylation of 1,3-dienes represents another advanced transformation, affording chiral allylic phosphine (B1218219) oxides with high enantioselectivity and regioselectivity. researchgate.net Additionally, recent developments in nickel-catalyzed direct transformations of dienyl allylic alcohols have enabled their conversion into chiral 1,3-dinitriles. researchgate.net

Table 2: Summary of Advanced Transformations of Dienyl Alcohols

TransformationCatalyst/ReagentProduct
Amino Oxygenation/Diamination Rhodium(III) catalystβ-amino alcohols, diamines
Transfer Hydrogenative Coupling Ruthenium catalystβ,γ-unsaturated ketones
Hydrophosphinylation Palladium catalystChiral allylic phosphine oxides
Conversion to Dinitriles Nickel catalystChiral 1,3-dinitriles

Computational and Theoretical Chemistry Studies on 2 Methyldeca 4,9 Dien 2 Ol

Molecular Electron Density Theory (MEDT) for Reaction Analysis

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity that focuses on the changes in electron density along a reaction pathway. Unlike frontier molecular orbital (FMO) theory, which centers on orbital interactions, MEDT posits that the capacity for electron density to change is the primary driver of molecular reactivity. This theory is particularly useful for analyzing reactions involving multiple reactive centers, such as the diene system in 2-Methyldeca-4,9-dien-2-ol.

In the context of this compound, MEDT can be employed to analyze various potential reactions, such as electrophilic additions to the double bonds. The diene moiety presents two sites for such reactions, and their relative reactivity can be assessed by analyzing the nucleophilicity of these centers. The more substituted double bond (C4-C5) and the terminal double bond (C9-C10) will exhibit different electron density distributions, influencing their susceptibility to electrophilic attack.

A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net charge transfer between the nucleophile and the electrophile at the transition state. For an electrophilic addition to one of the double bonds of this compound, MEDT would predict that the reaction pathway with the highest GEDT at the transition state would be the most favorable. This is because a higher GEDT indicates a more polar and, typically, a lower-energy transition state.

For instance, in a hypothetical reaction with an electrophile like HBr, MEDT would be used to model the approach of the electrophile to each double bond. The analysis would involve calculating the electron density changes and the associated energies for both reaction paths. This would allow for a prediction of which double bond is more reactive and the regioselectivity of the addition, based on the stability of the resulting carbocation intermediate as reflected in the electron density distribution. In isolated dienes, the more substituted double bond is generally more nucleophilic due to the electron-donating inductive effect of alkyl groups. chemistrynotmystery.com

Table 1: Hypothetical MEDT Parameters for Electrophilic Addition to this compound

Reaction PathwayNucleophilic CenterElectrophilic CenterPredicted GEDT (arbitrary units)Predicted Relative Activation Energy
Pathway AC4=C5H-BrHighLow
Pathway BC9=C10H-BrModerateModerate

This table is illustrative and based on general principles of MEDT as applied to diene systems.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Stereoselectivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms and to understand the origins of stereoselectivity. For this compound, DFT calculations can provide detailed energetic profiles of reaction pathways, including the structures of transition states and intermediates.

DFT has been successfully used to study complex, multi-step reactions such as terpene cyclizations, which often involve carbocation intermediates and rearrangements. nih.govnih.gov Although this compound is acyclic, the principles of carbocation stability and rearrangement are relevant to its potential transformations, such as acid-catalyzed cyclization or hydration. DFT calculations can map out the potential energy surface for such reactions, identifying the most likely reaction pathways and products.

For example, in an acid-catalyzed cyclization of this compound, DFT could be used to:

Model the initial protonation of the hydroxyl group or one of the double bonds.

Calculate the energies of the resulting carbocation intermediates.

Determine the activation barriers for intramolecular attack of a double bond on the carbocation to form a cyclic structure.

Investigate the stereochemical outcome of the reaction by comparing the energies of different diastereomeric transition states.

Non-covalent interaction (NCI) analysis, often performed in conjunction with DFT, can reveal the subtle weak interactions that can govern stereoselectivity. rsc.org By identifying stabilizing interactions such as hydrogen bonds or van der Waals forces in the transition state, a deeper understanding of why one stereoisomer is formed preferentially can be achieved.

Table 2: Representative DFT-Calculated Energy Profile for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactant (this compound + H+)0.0-
Transition State 1 (Protonation)+5.2O-H bond forming
Intermediate (Protonated alcohol)-10.8C-O bond elongated
Transition State 2 (Carbocation formation)+15.7C-O bond breaking
Intermediate (Carbocation)+8.3Planar carbocation center

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Conformational Analysis of Dienyl Alcohol Systems

The reactivity and spectroscopic properties of a flexible molecule like this compound are heavily influenced by its conformational landscape. The presence of multiple single bonds allows for a large number of possible conformations, each with a different energy. Identifying the low-energy conformers is crucial for understanding the molecule's behavior.

Computational methods for conformational analysis of flexible acyclic molecules often involve a combination of systematic and stochastic search algorithms. nih.govrsc.orgfrontiersin.org These methods aim to explore the potential energy surface efficiently to locate all significant energy minima. For a molecule like this compound, with its several rotatable bonds, a thorough conformational search is computationally demanding but essential.

The general workflow for a conformational analysis of this dienyl alcohol would include:

Initial Search: Using a lower level of theory (e.g., molecular mechanics or a small basis set DFT) to rapidly generate a large number of potential conformers. This can be done by systematically rotating each dihedral angle or using a Monte Carlo approach. frontiersin.org

Clustering and Filtering: Grouping similar conformers and discarding high-energy structures to create a smaller, more manageable set.

High-Level Optimization: Re-optimizing the geometries of the low-energy conformers using a more accurate level of theory (e.g., a larger basis set DFT or even coupled-cluster methods) to obtain reliable relative energies.

The results of such an analysis would provide the relative populations of different conformers at a given temperature, which can then be used to predict spectroscopic properties (e.g., NMR chemical shifts) or to select the most relevant starting conformations for reaction mechanism studies.

Table 3: Hypothetical Low-Energy Conformers of this compound and their Relative Energies

Conformer IDDihedral Angles (C3-C4, C5-C6, C8-C9)Relative Energy (kcal/mol)
Conf-1gauche, anti, anti0.00
Conf-2anti, gauche, anti0.45
Conf-3gauche, gauche, anti0.82
Conf-4anti, anti, gauche1.10

This table presents a simplified, hypothetical outcome of a conformational search, highlighting the type of data generated.

Prediction of Reactivity and Selectivity in this compound Transformations

Predicting the reactivity and selectivity of transformations involving this compound is a key application of computational chemistry. This involves identifying the most reactive sites in the molecule and predicting the outcome of reactions under different conditions.

For example, in an oxidation reaction, there are several potential sites of attack: the two double bonds and the tertiary alcohol. Computational models can be used to predict the regioselectivity of such a reaction. This can be achieved by calculating activation energies for the oxidation at each site or by using machine learning models trained on datasets of similar reactions. nih.gov

In the case of electrophilic addition, DFT calculations can be used to determine the relative stabilities of the carbocation intermediates formed from the attack at each double bond. The more stable carbocation will be formed more readily, thus determining the regioselectivity of the reaction.

Furthermore, computational tools can be used to explore the potential for this molecule to undergo pericyclic reactions, such as intramolecular Diels-Alder or ene reactions, although these are less likely given the structure. By calculating the activation barriers for these potential pathways, their feasibility can be assessed.

The prediction of selectivity is also crucial in enzymatic transformations. Computational docking and molecular dynamics simulations can be used to model the binding of this compound in the active site of an enzyme, providing insights into how the enzyme controls the reactivity and stereoselectivity of the transformation.

Table 4: Predicted Site Reactivity for Different Reaction Types on this compound

Reaction TypeMost Probable Reactive SiteRationale
Electrophilic AdditionC4=C5 double bondFormation of a more stable tertiary carbocation intermediate.
EpoxidationC4=C5 double bondHigher nucleophilicity of the more substituted double bond.
Oxidation of AlcoholC2-OHTertiary alcohol can be oxidized under specific conditions.
Radical AbstractionAllylic C-H bondsLower bond dissociation energy of allylic C-H bonds.

This table is a predictive summary based on established principles of chemical reactivity.

Advanced Analytical Techniques for the Characterization of 2 Methyldeca 4,9 Dien 2 Ol

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy) in Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-Methyldeca-4,9-dien-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for establishing the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH-) of the two double bonds are expected to resonate in the downfield region, typically between 5.0 and 6.0 ppm. The allylic protons (-CH₂-CH=) would appear at approximately 2.0-2.3 ppm. The singlet for the two methyl groups attached to the tertiary carbon bearing the hydroxyl group would likely be observed around 1.2 ppm. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent, generally appearing between 1.0 and 5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms. The two olefinic carbons of each double bond would show signals in the range of 120-140 ppm. The carbon atom attached to the hydroxyl group (C-2) would resonate at a lower field, typically between 70 and 80 ppm, due to the deshielding effect of the oxygen atom. The carbons of the two methyl groups at the C-2 position would appear in the aliphatic region, around 25-30 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C1-H₃~1.2 (s, 6H)~25-30
C2-OH1.0-5.0 (br s, 1H)~70-80
C3-H₂~2.1 (d, 2H)~40-45
C4-H~5.4-5.6 (m, 1H)~125-130
C5-H~5.4-5.6 (m, 1H)~128-132
C6-H₂~2.0 (q, 2H)~30-35
C7-H₂~1.4 (sextet, 2H)~25-30
C8-H₂~2.0 (q, 2H)~30-35
C9-H~5.8 (m, 1H)~138-140
C10-H₂~4.9-5.1 (m, 2H)~114-116

Note: The expected chemical shifts are estimations based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, q = quartet, m = multiplet, br s = broad singlet.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 168.27. Common fragmentation patterns for tertiary alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), leading to the loss of an alkyl radical. libretexts.orgyoutube.com The fragmentation of the dienol system would likely involve cleavage at the allylic positions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. openstax.orgspectroscopyonline.com

C-H stretching vibrations for the sp²-hybridized carbons of the double bonds just above 3000 cm⁻¹.

C-H stretching vibrations for the sp³-hybridized carbons of the alkyl chain just below 3000 cm⁻¹.

C=C stretching vibrations for the two double bonds in the region of 1640-1680 cm⁻¹. uobabylon.edu.iq

A C-O stretching vibration for the tertiary alcohol in the range of 1100-1210 cm⁻¹. spectroscopyonline.com

Chromatographic Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography, Gas Chromatography) for Isolation and Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural sources, as well as for its quantitative analysis.

Column Chromatography is a fundamental purification technique. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase would be suitable, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). The polarity of the eluent would be adjusted to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and faster separation times compared to column chromatography. For the analysis of this compound, a normal-phase HPLC setup with a silica or a polar-functionalized column could be employed. Alternatively, reversed-phase HPLC using a C18 column with a mobile phase of methanol/water or acetonitrile/water would also be effective, particularly for purity assessment. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. nih.gov A nonpolar or moderately polar capillary column would be used, and the compound's retention time would be characteristic under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). GC coupled with Mass Spectrometry (GC-MS) is particularly valuable as it provides both separation and structural information simultaneously, allowing for the confident identification of the compound in complex mixtures. nih.gov

Typical Chromatographic Conditions for the Analysis of Unsaturated Alcohols

Technique Stationary Phase Mobile Phase/Carrier Gas Detector
Column Chromatography Silica GelHexane/Ethyl Acetate GradientN/A (Fraction Collection)
HPLC (Reversed-Phase) C18Methanol/WaterRefractive Index (RI) or ELSD
GC DB-5 or equivalentHeliumFlame Ionization Detector (FID)
GC-MS DB-5ms or equivalentHeliumMass Spectrometer

Chiral Separation Techniques for Enantiomeric Analysis

Since this compound possesses a chiral center at the C-2 position, it exists as a pair of enantiomers. The separation and analysis of these enantiomers are crucial in many applications.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for the enantiomeric separation of chiral compounds. This can be achieved in two ways:

Direct Method: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including alcohols. phenomenex.com

Indirect Method: The racemic alcohol is derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Chiral Gas Chromatography (GC) can also be used for the enantiomeric separation of volatile chiral compounds. This involves the use of a capillary column coated with a chiral stationary phase.

The choice of the specific chiral separation method will depend on the properties of this compound and the analytical requirements. The development of a successful chiral separation often requires screening of different chiral stationary phases and mobile phase conditions.

Future Directions and Emerging Research Avenues for 2 Methyldeca 4,9 Dien 2 Ol Research

Development of Novel Synthetic Routes and Catalytic Systems

The development of efficient and selective synthetic routes is paramount for accessing 2-methyldeca-4,9-dien-2-ol and its derivatives for further study. Future research should focus on pioneering novel catalytic systems that offer improved yields, stereoselectivity, and sustainability compared to existing methods.

One promising area is the exploration of transition metal catalysis. For instance, rhodium-based catalysts have been shown to be effective in the hydroformylation of alkenes, a key step that could be adapted for the synthesis of precursors to this compound. Research into novel ligand designs for rhodium and other transition metals like palladium could lead to catalysts with enhanced activity and selectivity for the desired dienol product. The use of supported palladium catalysts, for example, has demonstrated high yields in related hydroacetylation reactions.

Furthermore, the application of zeolite catalysts, aluminum silicates, and aluminum phosphates presents an opportunity for developing shape-selective and recyclable catalytic systems for the isomerization of related unsaturated alcohols. Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), also offers a powerful tool for activating substrates and facilitating complex transformations under mild conditions, which could be applied to the synthesis of chiral dienols. researchgate.net

Future synthetic strategies could also explore multi-component reactions and cascade sequences to construct the this compound scaffold in a more atom- and step-economical manner. The development of such innovative synthetic methodologies will be crucial for making this compound and its analogues more readily accessible for further investigation.

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

While the synthetic accessibility of this compound is important, understanding its potential natural origins could open up new avenues for its production and reveal novel enzymatic transformations. Research in this area should focus on identifying and characterizing biosynthetic pathways and the enzymes responsible for the formation of this and structurally related dienols in organisms.

Many structurally similar terpenoid alcohols, such as linalool (B1675412), are known to be produced in plants through the action of terpene synthases. These enzymes catalyze the complex cyclization and rearrangement of acyclic isoprenoid diphosphates, like geranyl diphosphate (B83284) (GPP), to generate a vast diversity of natural products. It is conceivable that a yet-undiscovered terpene synthase could catalyze the formation of this compound or a closely related precursor.

Future research could involve screening plant and microbial genomes for novel terpene synthase genes. The identified enzymes could then be expressed heterologously and characterized to determine their product profiles. This approach has been successful in identifying enzymes for the synthesis of other valuable terpenoids. A deeper understanding of the enzymatic machinery involved in the biosynthesis of dienols will not only provide insights into natural product biosynthesis but could also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound.

Advanced Mechanistic Investigations of Dienol Transformations

The presence of two double bonds and a tertiary alcohol functionality makes this compound a versatile substrate for a variety of chemical transformations. Advanced mechanistic investigations into these reactions are crucial for controlling product outcomes and designing novel applications.

Computational methods, such as density functional theory (DFT) calculations, can provide valuable insights into the reaction mechanisms of transformations involving dienols. google.com For example, DFT studies can be employed to elucidate the transition states and intermediates in acid-catalyzed cyclization reactions, ene reactions, or oxidations of this compound. This theoretical understanding can guide the rational design of catalysts and reaction conditions to favor specific reaction pathways and products.

Experimental mechanistic studies, including kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, will also be vital. These studies can help to unravel the intricate details of reaction pathways, such as the role of intermediates and the influence of catalyst structure on selectivity. A thorough mechanistic understanding of dienol transformations will enable the development of new synthetic methods for producing valuable fine chemicals and complex molecular architectures from this compound. For instance, understanding the Prins reaction, which involves the reaction of an alkene with a carbonyl compound, could be key to unlocking new synthetic routes from related starting materials like β-pinene.

Integration with Chemical Biology and Materials Science Disciplines

The unique structural features of this compound suggest that it could serve as a valuable molecular tool or building block in interdisciplinary fields such as chemical biology and materials science.

In chemical biology, the dienol moiety could be incorporated into probe molecules to study biological processes. For example, the double bonds could be functionalized with reporter groups, such as fluorophores or affinity tags, to enable the visualization and tracking of these probes within living systems. Furthermore, the tertiary alcohol could serve as a handle for conjugation to biomolecules, such as proteins or nucleic acids, to modulate their function or to deliver them to specific cellular targets.

In materials science, this compound and its derivatives could be explored as monomers for the synthesis of novel polymers. The presence of two polymerizable double bonds could lead to the formation of cross-linked materials with unique thermal and mechanical properties. The tertiary alcohol could also be modified to introduce other functional groups, allowing for the tuning of the polymer's properties for specific applications, such as in coatings, adhesives, or drug delivery systems. The synthesis of related dienes is an active area of research for the preparation of novel materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.